molecular formula C9H9BrN2O2 B13249119 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid

4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid

Cat. No.: B13249119
M. Wt: 257.08 g/mol
InChI Key: PQJQEOZMXNYSHF-UHFFFAOYSA-N
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Description

4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 4th position and a carboxylic acid group at the 2nd position on the naphthyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid typically involves the bromination of 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted naphthyridines depending on the nucleophile used.

    Oxidation Products: Oxidized naphthyridine derivatives.

    Reduction Products: De-brominated naphthyridine compounds.

    Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Industrial Applications: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound may also interfere with DNA replication and protein synthesis, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming diverse derivatives. This uniqueness makes it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid

InChI

InChI=1S/C9H9BrN2O2/c10-6-3-7(9(13)14)12-8-4-11-2-1-5(6)8/h3,11H,1-2,4H2,(H,13,14)

InChI Key

PQJQEOZMXNYSHF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=CC(=N2)C(=O)O)Br

Origin of Product

United States

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